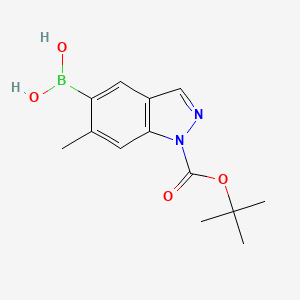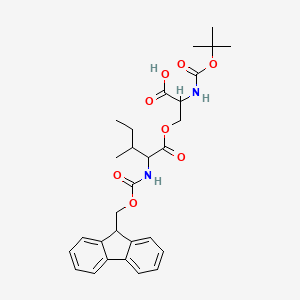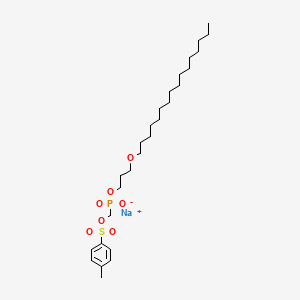
2-Amino-2-methylpent-4-ynoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-methylpent-4-ynoic acid hydrochloride is an organic compound with the molecular formula C5H9NO2·HCl. It is a white crystalline powder that is soluble in water. This compound is used as a neurotransmitter agonist and has been studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-methylpent-4-ynoic acid hydrochloride typically involves the reaction of 2-methyl-3-butyn-2-ol with ammonia in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Arten von Reaktionen: 2-Amino-2-methylpent-4-insäure-Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Oxo-Derivate zu bilden.
Reduktion: Reduktionsreaktionen können sie in gesättigte Amine umwandeln.
Substitution: Sie kann nukleophile Substitutionsreaktionen eingehen, um verschiedene Derivate zu bilden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Nukleophile wie Amine und Alkohole werden üblicherweise unter milden Bedingungen verwendet.
Hauptprodukte, die gebildet werden:
Oxidation: Oxo-Derivate.
Reduktion: Gesättigte Amine.
Substitution: Verschiedene substituierte Derivate, abhängig von dem verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
2-Amino-2-methylpent-4-insäure-Hydrochlorid wurde ausgiebig auf seine potenziellen therapeutischen Anwendungen in verschiedenen Bereichen untersucht:
Chemie: Als Baustein in der organischen Synthese verwendet.
Biologie: Untersucht auf seine Rolle bei der Neurotransmission und dem Neuro-Schutz.
Medizin: Untersucht auf sein Potenzial bei der Behandlung von neurologischen und psychiatrischen Erkrankungen wie Parkinson-Krankheit, Alzheimer-Krankheit, Depression, Angstzuständen und Sucht.
Industrie: In der Entwicklung von Pharmazeutika und anderen chemischen Produkten eingesetzt.
5. Wirkmechanismus
2-Amino-2-methylpent-4-insäure-Hydrochlorid wirkt als Agonist des AMPA-Rezeptors, einer Art Glutamatrezeptor, der an der Übertragung von Signalen zwischen Neuronen im Gehirn beteiligt ist. Wenn diese Verbindung an den Rezeptor bindet, aktiviert sie den Rezeptor, was zur Freisetzung von Neurotransmittern wie Glutamat und GABA führt. Diese Neurotransmitter spielen eine entscheidende Rolle bei der Regulierung von Stimmung und Kognition.
Ähnliche Verbindungen:
- 2-Amino-3-methylpentansäure
- 2-Amino-2-methylbutansäure
- 2-Amino-2-methylhexansäure
Vergleich: 2-Amino-2-methylpent-4-insäure-Hydrochlorid ist aufgrund seiner spezifischen Struktur einzigartig, die es ihm ermöglicht, als Agonist des AMPA-Rezeptors zu wirken. Dies unterscheidet es von anderen ähnlichen Verbindungen, die möglicherweise nicht die gleiche Rezeptoraffinität oder das gleiche therapeutische Potenzial aufweisen.
Wirkmechanismus
2-Amino-2-methylpent-4-ynoic acid hydrochloride acts as an agonist of the AMPA receptor, a type of glutamate receptor involved in the transmission of signals between neurons in the brain. When this compound binds to the receptor, it activates the receptor, leading to the release of neurotransmitters such as glutamate and GABA. These neurotransmitters play a crucial role in the regulation of mood and cognition.
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-3-methylpentanoic acid
- 2-Amino-2-methylbutanoic acid
- 2-Amino-2-methylhexanoic acid
Comparison: 2-Amino-2-methylpent-4-ynoic acid hydrochloride is unique due to its specific structure, which allows it to act as an agonist of the AMPA receptor. This distinguishes it from other similar compounds that may not have the same receptor affinity or therapeutic potential.
Eigenschaften
Molekularformel |
C6H10ClNO2 |
|---|---|
Molekulargewicht |
163.60 g/mol |
IUPAC-Name |
2-amino-2-methylpent-4-ynoic acid;hydrochloride |
InChI |
InChI=1S/C6H9NO2.ClH/c1-3-4-6(2,7)5(8)9;/h1H,4,7H2,2H3,(H,8,9);1H |
InChI-Schlüssel |
CKYARWJSMYTCAT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC#C)(C(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl]-4-[(7-ethyl-5-methyl-6-oxo-8-propan-2-yl-7H-pteridin-2-yl)amino]-3-methoxybenzamide](/img/structure/B12505723.png)
![prop-2-en-1-yl 5-amino-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoate hydrochloride](/img/structure/B12505736.png)




![3-[3-(2-bromophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B12505776.png)
![5-Amino-2-[2-(4-nitro-2-sulfophenyl)ethenyl]benzenesulfonic acid sodium](/img/structure/B12505778.png)
![(2S)-2,3-Dihydro-2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12505780.png)

![2-Amino-2-(bicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B12505790.png)
![(2-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}ethoxy)acetic acid](/img/structure/B12505794.png)
![2-[1-(4H-1,2,4-triazol-3-ylamino)ethylidene]indene-1,3-dione](/img/structure/B12505804.png)
